Tricyclic benzimidazole derivative 1
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Overview
Description
Tricyclic benzimidazole derivative 1 is a compound belonging to the class of benzimidazole derivatives, which are heterocyclic compounds featuring a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic benzimidazole derivatives typically involves the condensation of 1,2-benzenediamine with aldehydes or carboxylic acids under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst, where the reaction mixture is refluxed for several hours, followed by cooling and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of tricyclic benzimidazole derivatives can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. For example, the use of microwave-assisted synthesis in continuous flow systems has been shown to significantly reduce reaction times while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions: Tricyclic benzimidazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Tricyclic benzimidazole derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclic benzimidazole derivatives involves their interaction with specific molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes such as cyclooxygenase and 5-lipoxygenase, as well as receptors like transient receptor potential vanilloid-1 and cannabinoid receptors.
Pathways Involved: The interaction with these targets can lead to the inhibition of inflammatory pathways, reduction of cytokine production, and modulation of pain and inflammation responses.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Benzimidazo[1,2-c]quinazoline: A related tricyclic compound with a quinazoline ring fused to the benzimidazole core.
Benzimidazo[1,5-a]imidazole: Another tricyclic derivative with an imidazole ring fused to the benzimidazole core.
Uniqueness: Tricyclic benzimidazole derivative 1 is unique due to its specific tricyclic structure, which can provide enhanced biological activity and selectivity compared to simpler benzimidazole derivatives. The presence of additional fused rings can also influence the compound’s pharmacokinetic properties, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C14H15Br3N4 |
---|---|
Molecular Weight |
479.01 g/mol |
IUPAC Name |
5,6,7-tribromo-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C14H15Br3N4/c15-9-8-2-1-5-21-13(8)12(11(17)10(9)16)19-14(21)20-6-3-18-4-7-20/h18H,1-7H2 |
InChI Key |
FUOROZXAYONUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C(C(=C2Br)Br)Br)N=C(N3C1)N4CCNCC4 |
Origin of Product |
United States |
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